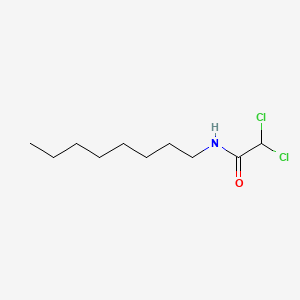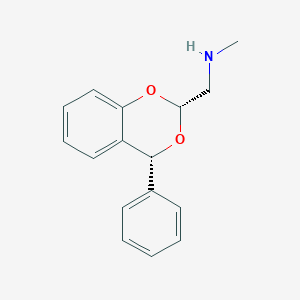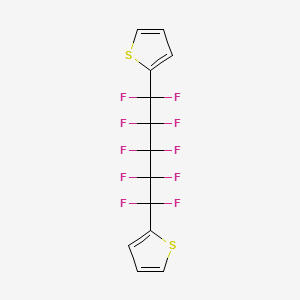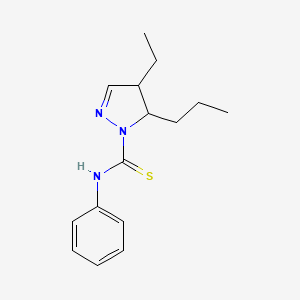
5-Ethyl-5-(propoxymethyl)barbituric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-5-(propoxymethyl)barbituric acid is a derivative of barbituric acid, a class of compounds known for their sedative and hypnotic properties. This compound has the molecular formula C10H16N2O4 and a molecular weight of 228.24 g/mol . Barbituric acid derivatives have been widely studied for their pharmacological effects, particularly in the central nervous system.
Preparation Methods
The synthesis of 5-Ethyl-5-(propoxymethyl)barbituric acid typically involves the reaction of diethyl ethylmalonate with urea under basic conditions. The process can be summarized as follows:
Step 1 Alkylation: - Diethyl ethylmalonate is alkylated with propyl bromide to form diethyl 2-propoxyethylmalonate.
Step 2 Cyclization: - The alkylated product is then reacted with urea in the presence of a base such as sodium ethoxide, leading to the formation of this compound.
Industrial production methods often involve similar steps but are optimized for higher yields and purity. These methods may include additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
5-Ethyl-5-(propoxymethyl)barbituric acid undergoes various chemical reactions, including:
Oxidation: - This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: - Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Ethyl-5-(propoxymethyl)barbituric acid has several scientific research applications:
Chemistry: - It is used as a precursor in the synthesis of other barbituric acid derivatives, which are studied for their chemical properties and reactivity.
Biology: - This compound is used in studies related to enzyme inhibition and protein binding, providing insights into biochemical pathways.
Medicine: - Research on this compound focuses on its potential as a sedative and hypnotic agent, as well as its effects on the central nervous system.
Mechanism of Action
The mechanism of action of 5-Ethyl-5-(propoxymethyl)barbituric acid involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to increased synaptic inhibition and a sedative effect. This action is similar to other barbiturates, which modulate chloride ion channels and inhibit glutamate-induced depolarizations .
Comparison with Similar Compounds
5-Ethyl-5-(propoxymethyl)barbituric acid can be compared with other barbituric acid derivatives such as:
Phenobarbital: - Known for its long-acting anticonvulsant properties.
Pentobarbital: - Used for its sedative and hypnotic effects.
Secobarbital: - A short-acting barbiturate used for its anesthetic properties.
The uniqueness of this compound lies in its specific propoxymethyl substitution, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other barbiturates .
Properties
CAS No. |
67050-96-8 |
|---|---|
Molecular Formula |
C10H16N2O4 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
5-ethyl-5-(propoxymethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H16N2O4/c1-3-5-16-6-10(4-2)7(13)11-9(15)12-8(10)14/h3-6H2,1-2H3,(H2,11,12,13,14,15) |
InChI Key |
KHOJYDGIAOWDKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC1(C(=O)NC(=O)NC1=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


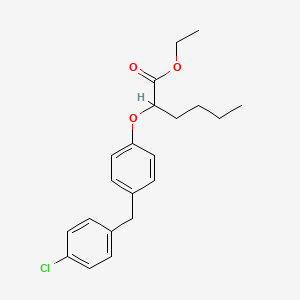
![4,6,6-Trimethyl-5-[(E)-1-oxo-2-butenyl]-2,4-cyclohexadien-1-one](/img/structure/B13802989.png)

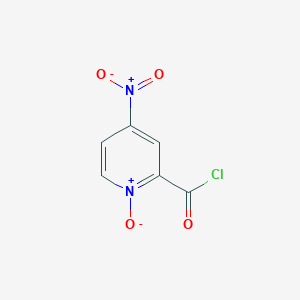

![3-[[(Hydroxyimino)acetyl]amino]propenamide](/img/structure/B13803013.png)

![5-Imino-2,3-dimethyl-5H-pyrrolo[3,4-B]pyrazin-7-amine](/img/structure/B13803019.png)
